molecular formula C18H17F3N4O2 B2971199 2-(1H-indol-3-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1396857-43-4

2-(1H-indol-3-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2971199
CAS No.: 1396857-43-4
M. Wt: 378.355
InChI Key: MYGLCDWPNCYIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety at the 4-position and an indol-3-yl-ethanone group at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to electron-withdrawing properties, influencing binding interactions . Its molecular formula is approximately C₂₀H₂₀F₃N₄O₂ (molecular weight ~405.4), though exact data are pending confirmation.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c19-18(20,21)17-24-23-16(27-17)11-5-7-25(8-6-11)15(26)9-12-10-22-14-4-2-1-3-13(12)14/h1-4,10-11,22H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGLCDWPNCYIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Indole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with anticancer and antimicrobial properties.
  • Piperidine group : Often linked to various pharmacological effects.

Molecular Formula

  • Molecular Formula : C18H19F3N4O
  • Molecular Weight : 364.36 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. In a study examining various derivatives of oxadiazoles, compounds similar to the one demonstrated potent inhibition against multiple cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.24 µM to 1.18 µM against various human cancer cell lines, including breast and liver cancers .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of key enzymes : Compounds with oxadiazole rings often inhibit enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrase (CA), which are crucial in cancer cell proliferation and survival .
  • Induction of apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells, a vital process for eliminating malignant cells .

Anti-inflammatory and Analgesic Properties

In addition to anticancer activity, there is emerging evidence that similar compounds may possess anti-inflammatory and analgesic properties. Studies have suggested that indole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of various oxadiazole derivatives, including those structurally related to our compound. The results indicated that certain compounds exhibited over 90% inhibition in cell viability assays against breast cancer cell lines (MCF7) at concentrations as low as 10510^{-5} M .

CompoundCell LineIC50 (µM)% Inhibition
Compound AMCF70.2490.47
Compound BHEPG21.1881.58
Compound CSW11160.9684.32

Study 2: Mechanism-Based Approaches

Another investigation focused on the mechanism-based approaches for compounds featuring the oxadiazole structure. The study highlighted the ability of these compounds to inhibit specific kinases involved in cancer progression, suggesting a multi-target approach for therapeutic efficacy .

Comparison with Similar Compounds

1-(4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

  • Structural Difference : Cyclopropyl substituent on oxadiazole vs. trifluoromethyl in the target compound.
  • Impact: Electronic Effects: Cyclopropyl is electron-donating, reducing oxadiazole's electron-withdrawing capacity compared to CF₃ . Molecular Weight: Lower (350.4 vs.
  • Synthesis : Similar synthetic routes (e.g., Ni-catalyzed cross-coupling), but cyclopropyl introduction may require distinct reagents .

(4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)methanone

  • Structural Difference : Benzylpiperazine instead of oxadiazole-piperidine; indol-2-yl vs. indol-3-yl linkage.
  • Impact :
    • Receptor Binding : Benzylpiperazine may engage in π-π stacking, whereas oxadiazole-CF₃ offers stronger hydrophobic interactions .
    • Solubility : Piperazine derivatives often exhibit higher aqueous solubility than oxadiazole-containing analogs.

1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethanone (CAS 30030-83-2)

  • Structural Difference : Lacks the oxadiazole-CF₃ group entirely.
  • Impact :
    • Biological Activity : Absence of oxadiazole-CF₃ likely reduces target affinity, as seen in analogs where oxadiazole enhances enzyme inhibition (e.g., CYP51 inhibitors in Chagas disease therapy ).
    • Metabolic Stability : Simpler structure may lead to faster clearance compared to the target compound.

Pyridine-Based CYP51 Inhibitors (e.g., UDO, UDD)

  • Structural Difference: Pyridine core vs. indole-ethanone-piperidine.
  • Impact: Enzyme Inhibition: Pyridine derivatives show efficacy against Trypanosoma cruzi (MIC ~0.1 µM), comparable to posaconazole . The target compound’s CF₃ group may similarly enhance target engagement through halogen bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.